tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine: An intermediate in the synthesis of moxifloxacin, a fluorinated quinolone antibacterial.
Cis-Octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester: Another structurally similar compound with different functional groups.
(s,S)-6-Benzyl-Octahydro-Pyrrolo[3,4-b]Pyridine Dihydrochloride: A related compound with different salt forms.
Uniqueness
tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (4aR,7aR)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
MMBTYHLAANACEW-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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